Trimethyl{3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane
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Overview
Description
Trimethyl{3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The compound is notable for its unique structure, which includes a trimethylsilyl group and a phenyl group, making it a valuable reagent in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or rhodium can enhance the efficiency of the reaction, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Trimethyl{3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl{3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Trimethyl{3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen and nitrogen atoms, making it an effective protecting group in organic synthesis. Additionally, the phenyl group can participate in π-π interactions, further stabilizing the compound .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(phenyl)silane
- Phenyl(trimethylsilyl)acetylene
- Trimethyl(phenylethynyl)silane
Uniqueness
Trimethyl{3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane is unique due to its combination of a trimethylsilyl group and a phenyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where both stability and reactivity are required .
Properties
CAS No. |
63578-13-2 |
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Molecular Formula |
C15H26OSi2 |
Molecular Weight |
278.54 g/mol |
IUPAC Name |
trimethyl-(3-phenyl-1-trimethylsilyloxyprop-1-enyl)silane |
InChI |
InChI=1S/C15H26OSi2/c1-17(2,3)15(16-18(4,5)6)13-12-14-10-8-7-9-11-14/h7-11,13H,12H2,1-6H3 |
InChI Key |
SLEVEFSTVRTQOD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=CCC1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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